(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid
Description
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid is a chiral proline derivative characterized by a phenyl substituent at the 4-position of the pyrrolidine ring. Its stereochemistry (2S,4R) confers distinct biological and chemical properties, making it valuable in pharmaceutical research, particularly in enzyme inhibition and receptor modulation. The compound is commercially available as a hydrochloride salt (CAS: 82087-67-0, purity: 95%) and as a Boc-protected intermediate (CAS: 336818-78-1, purity: ≥97%) . Its molecular weight varies depending on the form: 227.7 g/mol for the hydrochloride and 291.35 g/mol for the Boc-protected variant.
Properties
IUPAC Name |
(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOFXBPLJDHOR-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Avoiding Racemization During Alkylation
A key innovation in this route is the use of non-racemizing conditions during carboxyl group alkylation. By employing lithium bis(trimethylsilyl)amide (LDA) at −78°C, the patent avoids epimerization at the C2 position. For instance, treatment of (S)-1-tert-butyl-5-methyl-2-acetamido pentanedioate with LDA and formic pivalic anhydride in THF yields a cyclized intermediate, which is subsequently deprotected with trifluoroacetic acid (TFA) to afford the target compound.
Reaction Conditions Table
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | LDA, formic pivalic anhydride, THF | −78°C | 3 h | 85% |
| Deprotection | TFA, CH₂Cl₂ | 25°C | 4 h | 92% |
Industrial-Scale Production Considerations
The patent highlights scalability through continuous flow reactors, which enhance heat transfer and reduce reaction times. For example, a pilot-scale setup using a tubular reactor for hydrogenation achieved 90% conversion in 30 minutes, compared to 2 hours in batch mode. Automated synthesis systems further ensure reproducibility, with in-line HPLC monitoring chiral purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of phenyl alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein folding and stability, particularly in the design of stable protein structures.
Medicine: Investigated for its potential use in drug development, particularly as a chiral auxiliary in the synthesis of pharmaceuticals.
Industry: Utilized in the production of enantiomerically pure compounds for various industrial applications
Mechanism of Action
The mechanism of action of (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid involves its role as a chiral auxiliary, which can control the stereochemical outcome of chemical reactions. This compound interacts with reactants to selectively form one enantiomer over another, thereby influencing the stereochemistry of the final product. This property is particularly useful in the synthesis of chiral drugs and other biologically active molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations: Halogenated Derivatives
Fluorobenzyl Derivatives
- This derivative is used in glycosidase inhibition studies, where fluorine’s electronegativity mimics carbohydrate substrates .
- (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049978-26-8, MW: 284.15 g/mol):
Bromine increases lipophilicity and steric bulk, which may enhance membrane permeability but reduce solubility. This compound is utilized in crystallography and radiolabeling due to bromine’s heavy atom effect .
Methyl and Sulfonyl Derivatives
- (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 365280-18-8):
The smaller methyl group reduces steric hindrance, favoring interactions with less bulky enzyme active sites. This derivative is a precursor in peptide synthesis . - (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 299181-56-9):
The sulfonyl group improves aqueous solubility and acts as a leaving group in nucleophilic substitutions. Its hydroxyl group enables hydrogen bonding, critical for enzyme inhibition .
Stereochemical Variations
Protective Group Modifications
- Boc-Protected vs. Hydrochloride Forms :
The Boc-protected derivative (CAS: 336818-78-1) is a stable intermediate used in solid-phase peptide synthesis. In contrast, the hydrochloride salt (CAS: 82087-67-0) is bioactive and directly applicable in pharmacological assays. Boc protection mitigates reactivity during synthesis but requires deprotection steps .
Enzymatic Inhibition
Proline derivatives like (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid are potent glycosidase inhibitors. The phenyl group mimics carbohydrate moieties, enabling competitive inhibition. Fluorinated analogues (e.g., 4-fluorobenzyl) show enhanced inhibitory activity due to fluorine’s electronic effects .
Biological Activity
(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This article delves into its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a phenyl group at the fourth carbon and a carboxylic acid group at the second carbon. Its chemical formula is CHNO, with a molecular weight of 219.25 g/mol. The chiral nature of this compound allows it to interact specifically with biological targets, influencing their activity.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The presence of the phenyl group and the carboxylic acid moiety enhances binding interactions, allowing the compound to modulate enzyme mechanisms effectively. The compound's ability to fit into active sites is crucial for its efficacy in various biological processes.
Applications in Research and Medicine
1. Medicinal Chemistry:
- This compound is explored for its potential therapeutic applications, particularly in treating neurological disorders. Its ability to modulate protein-ligand interactions makes it a candidate for drug development aimed at specific targets within the nervous system.
2. Enzyme Inhibition Studies:
- Researchers have utilized this compound in studies of enzyme mechanisms. It has been shown to inhibit certain transglutaminases (TG), which are implicated in various pathological conditions, including fibrosis and ischemic injuries .
3. Synthesis of Complex Molecules:
- The compound serves as a chiral building block in organic synthesis, facilitating the creation of more complex organic molecules and pharmaceuticals.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Comparative Analysis
The following table compares this compound with related compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| This compound | 82087-67-0 | Chiral configuration affecting biological activity |
| (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid | 56845333 | Variation in stereochemistry impacting efficacy |
| 2-Amino-3-phenylbutanoic acid hydrochloride | 89384-51-0 | Different functional groups affecting reactivity |
This comparison highlights how variations in stereochemistry and functional groups can significantly influence the biological activities of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
